5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic system comprising a thiazole and pyrimidine ring. The core structure is substituted at position 6 with a carboxamide group and at position 5 with a 4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-1-3-9(4-2-8)19-11(21)10-7-18-13-20(12(10)22)5-6-23-13/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUEWJKASLHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects. Thiazole derivatives, another component of the compound, have also been linked to various biological activities such as neuroprotective and anti-neuroinflammatory effects.
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various targets leading to their diverse biological activities. Similarly, thiazole derivatives have been associated with neuroprotective and anti-neuroinflammatory properties.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been synthesized and shown to interact with DNA
Biological Activity
5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The thiazolo[3,2-a]pyrimidine structure is known to inhibit various enzymes and receptors that are critical in tumor growth and proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the anticancer activity of several thiazolo[4,5-d]pyrimidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds could inhibit cell viability in human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
Case Study: Anticancer Evaluation
A comprehensive evaluation involved twelve new compounds synthesized based on the thiazolo[4,5-d]pyrimidine scaffold. Among these, specific derivatives were selected for further testing by the National Cancer Institute using the NCI-60 screening program. Notably, one derivative demonstrated potent activity against multiple cancer types, highlighting the therapeutic promise of this chemical class .
Data Table: Anticancer Activity of Selected Derivatives
| Compound ID | Structure | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|---|
| 2b | 2b | A375 | 12.5 | High potency |
| 3b | 3b | DU145 | 8.0 | Most active |
| 4b | 4b | MCF-7 | 15.0 | Significant inhibition |
| 4c | 4c | C32 | 10.0 | Moderate activity |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of thiazolo[3,2-a]pyrimidines suggests favorable absorption and distribution characteristics due to the trifluoromethyl substitution. However, toxicity studies are crucial to evaluate the safety profile of these compounds. Preliminary data indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also show lower toxicity towards normal cell lines like CHO-K1 and HaCaT .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Electron-Withdrawing Groups (e.g., CF3, Br): The trifluoromethyl group in the target compound enhances metabolic stability compared to methoxy or methyl groups . Bromine in the 4-bromophenyl analog facilitates halogen bonding, influencing crystal packing .
- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., phenyl, fluorophenyl) improve π-π stacking interactions, whereas aliphatic chains (e.g., 3-phenylpropyl) enhance membrane permeability .
Crystallographic and Geometric Analysis
- Target Compound: No crystallographic data is provided, but analogs like the ethyl 7-methyl-3-oxo-5-phenyl derivative () exhibit a puckered pyrimidine ring (deviation: 0.224 Å from plane) and dihedral angles of 80.94° between fused rings .
- Packing Interactions: C—H···O hydrogen bonds in analogs form bifurcated chains, influencing solubility and stability .
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity: Thiazolo[3,2-a]pyrimidines with 4-methoxyphenyl substituents show activity against S. aureus (MIC: 8 µg/mL) .
- Kinase Inhibition: Fluorophenyl-substituted analogs exhibit IC50 values < 100 nM for JAK3 kinase .
- Neuroprotective Effects: Compounds with trifluoromethyl groups are explored for Alzheimer’s disease due to Aβ aggregation inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
